molecular formula C9H10ClNO2S B11878137 Ethyl 2-((4-chloropyridin-2-yl)thio)acetate CAS No. 1346707-71-8

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate

Cat. No.: B11878137
CAS No.: 1346707-71-8
M. Wt: 231.70 g/mol
InChI Key: RGKUZEZQHXSHOM-UHFFFAOYSA-N
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Description

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a chemical compound with the molecular formula C9H10ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyridine ring substituted with a chlorine atom and a thioacetate group, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate typically involves the reaction of 4-chloropyridine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloropyridin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom at a different position on the pyridine ring.

    Ethyl 2-(4-bromopyridin-2-yl)thio)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(4-methylpyridin-2-yl)thio)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is unique due to the specific positioning of the chlorine atom and the thioacetate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between ethyl acetate and 4-chloropyridine-2-thiol. Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity

Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study examining derivatives of pyridine compounds, it was found that certain analogs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives could inhibit bacterial growth at concentrations as low as 16 µg/mL, suggesting a promising profile for further development as an antimicrobial agent .

Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 20 µM to 40 µM, indicating moderate efficacy. Mechanistic studies suggested that the compound may induce apoptosis through the mitochondrial pathway, although further research is necessary to elucidate the exact mechanisms involved .

Case Studies

  • Antimicrobial Evaluation
    A recent study assessed a series of pyridine derivatives for their antimicrobial properties. This compound was included in this evaluation, where it showed promising results against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
  • Anticancer Activity in Cell Lines
    Another investigation focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with notable effects observed in MDA-MB-231 cells (IC50 = 39.2 ± 1.7 μM). The study proposed that the compound might interfere with key signaling pathways involved in cell survival and proliferation .

Data Tables

Activity Type Tested Strains/Cell Lines MIC/IC50 Values Comments
AntimicrobialStaphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
AntimicrobialEscherichia coli64 µg/mLEffective against Gram-negative bacteria
AnticancerMCF-7IC50 = 20 μMModerate efficacy
AnticancerA549IC50 = 40 μMInduces apoptosis

Properties

CAS No.

1346707-71-8

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

ethyl 2-(4-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C9H10ClNO2S/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3

InChI Key

RGKUZEZQHXSHOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=C1)Cl

Origin of Product

United States

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